

# Application Notes & Protocols: The Morphinol-2-one Scaffold in CNS Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Morpholin-2-one**

Cat. No.: **B1368128**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

**Introduction** In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple, distinct biological targets — is a cornerstone of efficient medicinal chemistry. The morpholine ring is a well-established example, prized for its ability to impart favorable physicochemical properties crucial for brain penetration and metabolic stability.<sup>[1][2]</sup> This guide focuses on a specific, powerful variant: the **Morpholin-2-one** scaffold. As a cyclic lactam, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an exceptionally versatile starting point for novel CNS therapeutics. Its utility is exemplified by its role as a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea, which acts within the CNS.

This document serves as a technical guide, providing the scientific rationale, detailed synthetic protocols, and in vitro characterization assays necessary to effectively leverage the **Morpholin-2-one** scaffold in a CNS drug discovery program.

## Section 1: The Scientific Rationale - Why Morphinol-2-one for CNS?

The selection of a core scaffold is a critical decision in a drug discovery campaign. The **Morpholin-2-one** structure is not merely an arbitrary starting point; its chemical and physical attributes are deliberately chosen to overcome common challenges in CNS drug design.

#### Causality Behind the Choice:

- Modulated Basicity and Improved PK/PD: Unlike a simple morpholine, the nitrogen atom in the **Morpholin-2-one** ring is part of an amide (lactam). This significantly reduces its basicity ( $pK_a$ ). For CNS drugs, avoiding strong basicity is often crucial to minimize off-target effects, such as hERG channel inhibition, and to fine-tune pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][3]
- Enhanced Blood-Brain Barrier (BBB) Permeability: Successful CNS drugs must navigate the highly selective blood-brain barrier. The **Morpholin-2-one** scaffold strikes an optimal balance between lipophilicity and hydrophilicity. The oxygen atoms (one ether, one carbonyl) can act as hydrogen bond acceptors, aiding solubility, while the overall compact, semi-rigid structure is conducive to passive diffusion across the BBB.[4][5]
- Structural Rigidity and Conformational Control: Compared to more flexible aliphatic chains, the cyclic nature of the scaffold reduces the number of rotatable bonds. This pre-organizes the appended pharmacophoric groups into a more defined conformational space, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
- Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than many other heterocyclic systems. The lactam functionality within the **Morpholin-2-one** structure can further influence metabolic pathways, often blocking potential sites of oxidation.

## Table 1: Comparative Physicochemical Properties

| Scaffold Feature | Standard Morpholine     | Morpholin-2-one             | Rationale for CNS Advantage                                                                             |
|------------------|-------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------|
| Nitrogen Atom    | Secondary Amine (Basic) | Amide/Lactam (Neutral)      | Reduced pKa minimizes off-target liabilities and improves PK profile.                                   |
| H-Bond Acceptors | 1 (Oxygen)              | 2 (Ether & Carbonyl Oxygen) | Increased polarity can improve solubility without sacrificing permeability.                             |
| Conformation     | Flexible (Chair/Boat)   | Semi-Rigid                  | Provides better control over the 3D orientation of substituents for target binding.                     |
| Synthetic Handle | N-alkylation/acylation  | N- and C3-functionalization | Offers multiple, distinct vectors for chemical diversification. <a href="#">[3]</a> <a href="#">[6]</a> |

## Section 2: Synthesis and Diversification Protocols

The utility of a scaffold is directly tied to the robustness of its synthetic routes. The following protocols outline an efficient, asymmetric synthesis of the core scaffold and a subsequent functionalization method to generate a library of diverse analogues for screening.

### Protocol 2.1: Asymmetric One-Pot Synthesis of 3-Aryl-Morpholin-2-ones

This protocol is adapted from organocatalytic methods that provide enantiomerically enriched scaffolds, which is critical as stereochemistry often dictates biological activity. It follows a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.

**Principle of the Method:** This multi-step, one-pot sequence avoids the purification of intermediates, saving time and resources. A chiral organocatalyst, such as a quinine-derived urea, stereoselectively forms a key epoxide intermediate, which then undergoes a domino reaction with an amino alcohol to construct the **morpholin-2-one** ring with high enantiomeric excess.

#### Materials:

- Substituted aromatic aldehyde (1.0 eq)
- (Phenylsulfonyl)acetonitrile (1.0 eq)
- Quinine-derived urea organocatalyst (e.g., eQNU) (10 mol%)
- Cumene hydroperoxide (CHP), ~80% in cumene (1.5 eq)
- 2-Aminoethanol derivative (e.g., 2-(benzylamino)ethan-1-ol) (1.2 eq)
- Toluene, Anhydrous
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N<sub>2</sub> or Ar)

#### Step-by-Step Methodology:

- **Step 1 (Knoevenagel/Epoxidation):** To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol), (phenylsulfonyl)acetonitrile (1.0 mmol, 181 mg), and the quinine-derived urea catalyst (0.1 mmol).
- Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add cumene hydroperoxide (1.5 mmol) dropwise over 5 minutes.
- Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the aldehyde. **Rationale:** This extended time at low temperature is crucial for achieving high enantioselectivity in the epoxidation step.

- Step 2 (Domino Ring-Opening Cyclization - DROC): To the crude reaction mixture from Step 5, directly add the 2-aminoethanol derivative (1.2 mmol).
- Allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the formation of the final product.
- Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous  $\text{NaHCO}_3$  solution (2 x 10 mL) and brine (1 x 10 mL).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-**morpholin-2-one** product.
- Validation: Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

## Diagram 1: Synthetic Workflow for Morpholin-2-one Library Generation



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and diversification of the **Morpholin-2-one** scaffold.

## Protocol 2.2: C-H Functionalization of N-Aryl-Morpholin-2-ones

This protocol, based on copper-catalyzed oxidative coupling, allows for the direct installation of substituents at the C3 position of a pre-formed **N-aryl morpholin-2-one**, providing an alternative route to diversification.<sup>[3]</sup>

**Principle of the Method:** A copper(I) catalyst, in the presence of a mild oxidant (O<sub>2</sub> from air), facilitates a cross-dehydrogenative coupling (CDC) reaction between the C3-position of the **morpholin-2-one** and a suitable nucleophile, such as a cyclic imide. This method forms a C-N bond directly from two C-H bonds, offering high atom economy.

### Materials:

- **N-Aryl-morpholin-2-one** (1.0 eq)
- Nucleophile (e.g., Phthalimide) (1.5 eq)
- Copper(I) Chloride (CuCl) (10 mol%)
- Acetic Acid (AcOH) (20 mol%)
- 1,2-Dichloroethane (DCE) as solvent
- Molecular sieves (4 Å)

### Step-by-Step Methodology:

- To an oven-dried vial, add the **N-aryl-morpholin-2-one** (0.5 mmol), the imide nucleophile (0.75 mmol), CuCl (0.05 mmol, 5 mg), acetic acid (0.1 mmol, 5.7 µL), and powdered 4 Å molecular sieves (~100 mg).
- Evacuate and backfill the vial with oxygen (O<sub>2</sub>) using a balloon.
- Add 1,2-dichloroethane (2.5 mL) and seal the vial.
- Place the reaction mixture in a pre-heated oil bath at 60 °C and stir for 24 hours. Rationale: The molecular sieves remove trace water that can inhibit the catalyst, while the O<sub>2</sub>

atmosphere serves as the terminal oxidant.

- After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the C3-functionalized product.
- Validation: Confirm the structure of the product by NMR and Mass Spectrometry.

## Section 3: In Vitro Profiling Protocols for CNS Targets

Once a library of **Morpholin-2-one** derivatives has been synthesized, it must be screened for biological activity. The following protocols describe robust, industry-standard assays for key CNS drug discovery steps: primary target engagement, functional activity, and BBB permeability.

### Protocol 3.1: Monoamine Transporter Inhibition (SERT/NET) - Radioligand Binding Assay

**Principle of the Assay:** This competitive binding assay quantifies the affinity of a test compound for the serotonin (SERT) or norepinephrine (NET) transporter. It measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [<sup>3</sup>H]-citalopram for SERT) from its binding site on membranes prepared from cells overexpressing the human transporter.<sup>[7][8][9]</sup> The amount of radioactivity remaining on the filter is inversely proportional to the binding affinity of the test compound.

**Materials:**

- **Membrane Preparation:** Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT) or human NET (hNET).
- **Radioligand:** [<sup>3</sup>H]-Citalopram (for SERT) or [<sup>3</sup>H]-Nisoxetine (for NET).

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Inhibitor: Fluoxetine (10  $\mu$ M for SERT) or Desipramine (10  $\mu$ M for NET).
- Test Compounds: Serially diluted in assay buffer containing a final concentration of  $\leq$ 1% DMSO.
- 96-well microplate, glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine), cell harvester, scintillation cocktail, and a microplate scintillation counter.

#### Step-by-Step Methodology:

- Reagent Preparation: Thaw the frozen membrane aliquot on ice and dilute to the desired protein concentration (e.g., 5-15  $\mu$ g/well) in ice-cold assay buffer. Dilute the radioligand in assay buffer to a final concentration near its  $K_d$  value (e.g., 1-2 nM). Prepare serial dilutions of test compounds.
- Assay Plate Setup (in triplicate):
  - Total Binding wells: 50  $\mu$ L assay buffer.
  - Non-specific Binding (NSB) wells: 50  $\mu$ L of the non-specific inhibitor.
  - Test Compound wells: 50  $\mu$ L of each test compound dilution.
- Add 50  $\mu$ L of the diluted radioligand solution to all wells.
- Initiate the binding reaction by adding 150  $\mu$ L of the diluted membrane preparation to all wells. The final assay volume is 250  $\mu$ L.
- Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Harvesting: Terminate the assay by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with 300  $\mu$ L of ice-cold wash buffer to separate

bound from free radioligand. Rationale: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor.

- Counting: Dry the filter mat, add scintillation cocktail, and measure the retained radioactivity in counts per minute (CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
  - Calculate Percent Inhibition for each test compound concentration: % Inhibition =  $100 * (1 - [(CPM_{compound} - CPM_{NSB}) / (CPM_{Total} - CPM_{NSB})])$ .
  - Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.
  - Convert the  $IC_{50}$  to a binding affinity constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Protocol 3.2: GPCR Functional Antagonism (NK1 Receptor) - Calcium Flux Assay

**Principle of the Assay:** The Neurokinin 1 (NK1) receptor is a Gq-coupled GPCR. When activated by its endogenous ligand (Substance P), it triggers the release of intracellular calcium ( $Ca^{2+}$ ). This assay measures a compound's ability to act as an antagonist by blocking this agonist-induced calcium flux.<sup>[10][11]</sup> Cells expressing the NK1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time before and after the addition of a known agonist, in the presence and absence of the test compound.

**Materials:**

- Cell Line: U373 MG or HEK293 cells stably expressing the human NK1 receptor.
- Agonist: Substance P or a stable analogue like [ $Sar^9, Met(O_2)^{11}$ ]-Substance P.

- Calcium Indicator Dye: Fluo-4 AM or similar.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Pluronic F-127.
- Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
- Black, clear-bottom 96- or 384-well microplates.
- Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

#### Step-by-Step Methodology:

- Cell Plating: Seed the NK1-expressing cells into the black, clear-bottom plates and culture overnight to form a confluent monolayer.
- Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye, Pluronic F-127 (to aid dye solubilization), and Probenecid in the assay buffer.
- Aspirate the culture medium from the cells and add the dye loading buffer to each well.
- Incubate the plate for 60 minutes at 37 °C in the dark. Rationale: This allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it into the active, calcium-sensitive, and membrane-impermeant form.
- Wash the cells gently with assay buffer (containing Probenecid) to remove extracellular dye. Leave a final volume of buffer in the wells.
- Compound Incubation: Prepare serial dilutions of the **Morpholin-2-one** test compounds. Add them to the appropriate wells and incubate for 15-30 minutes at room temperature.
- Measurement: Place the cell plate into the fluorescence plate reader.
- Establish a stable baseline fluorescence reading for 10-20 seconds.

- Using an automated injector, add the NK1 agonist (at a pre-determined EC<sub>80</sub> concentration) to all wells.
- Immediately begin recording the fluorescence intensity kinetically for 1-2 minutes.
- Data Analysis:
  - The response is measured as the peak fluorescence intensity minus the baseline reading.
  - Determine the % inhibition caused by your test compound relative to the "agonist only" control wells.
  - Plot % Inhibition versus the logarithm of the antagonist concentration and fit the data to determine the IC<sub>50</sub> value.

## Protocol 3.3: CNS Permeability Assessment - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

**Principle of the Assay:** PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular diffusion across the blood-brain barrier.[\[5\]](#)[\[12\]](#) A filter plate with a porous support is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane. This filter plate is placed on top of a donor plate containing the test compounds. The rate at which a compound diffuses from the donor compartment, through the artificial membrane, and into the acceptor compartment is measured to predict its BBB permeability.

### Materials:

- PAMPA "sandwich" system (96-well donor and acceptor plates).
- Porcine Brain Lipid extract dissolved in a suitable organic solvent (e.g., dodecane).
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Test compounds, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol).
- UV-Vis microplate reader or LC-MS/MS for compound quantification.

## Step-by-Step Methodology:

- Membrane Coating: Carefully apply a small volume (e.g., 5  $\mu$ L) of the brain lipid solution to each well of the filter (acceptor) plate. Allow the solvent to evaporate, leaving a lipid layer.
- Prepare Acceptor Plate: Add 300  $\mu$ L of fresh assay buffer to each well of the acceptor plate.
- Prepare Donor Plate: Prepare solutions of test compounds and controls in assay buffer (e.g., at 100-500  $\mu$ M, with final DMSO concentration <1%). Add 300  $\mu$ L of these solutions to the donor plate wells. Reserve a portion of the donor solutions for concentration analysis at time zero ( $T_0$ ).
- Assemble and Incubate: Carefully place the lipid-coated acceptor plate onto the donor plate to form the "sandwich," ensuring no air bubbles are trapped.
- Incubate the sandwich at room temperature for 4-18 hours with gentle agitation. Rationale: The incubation time is a critical parameter and must be optimized to ensure that high-permeability compounds do not reach equilibrium too quickly, while still allowing for sufficient detection of low-permeability compounds.
- Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in the donor ( $C_D(t)$ ) and acceptor ( $C_A(t)$ ) wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
- Data Analysis:
  - Calculate the permeability coefficient ( $Pe$ ) using the following equation:  $Pe = - [2.303 / (A * t * (1/V_D + 1/V_A))] * \log_{10}[1 - (C_A(t) / C_{eq})]$  Where:
    - $A$  = Filter area
    - $t$  = Incubation time
    - $V_D, V_A$  = Volume of donor and acceptor wells
    - $C_{eq}$  = Equilibrium concentration, calculated from mass balance.

- Compounds are typically classified based on their Pe values (e.g.,  $Pe > 4.0 \times 10^{-6}$  cm/s is considered high permeability).

## Section 4: Data Interpretation and The Drug Discovery Cascade

The data generated from these protocols must be integrated to make informed decisions. A successful CNS drug candidate requires not only high on-target potency but also a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly the ability to cross the BBB.

**Table 2: Sample Screening Data for a Hypothetical Morpholin-2-one Series**

| Compound ID | R <sup>1</sup> Group | R <sup>2</sup> Group        | SERT Ki (nM) | NK1 IC <sub>50</sub> (nM) | PAMPA-BBB Pe (10 <sup>-6</sup> cm/s) |
|-------------|----------------------|-----------------------------|--------------|---------------------------|--------------------------------------|
| Lead-001    | H                    | 4-F-Ph                      | 15.2         | >10,000                   | 5.1 (High)                           |
| Lead-002    | H                    | 2-Cl-Ph                     | 8.7          | >10,000                   | 4.5 (High)                           |
| Lead-003    | H                    | 4-CF <sub>3</sub> -Ph       | 2.1          | >10,000                   | 3.8 (Moderate)                       |
| Lead-004    | CH <sub>3</sub>      | 4-F-Ph                      | 45.8         | >10,000                   | 5.5 (High)                           |
| Lead-005    | H                    | 3,5-bis(CF <sub>3</sub> )Ph | >1,000       | 25.4                      | 6.2 (High)                           |

### Structure-Activity Relationship (SAR) Insights:

- From this hypothetical data, substituting the phenyl ring at the C3 position (R<sup>2</sup>) with electron-withdrawing groups (Cl, CF<sub>3</sub>) appears to improve SERT potency (Lead-002, Lead-003).
- Adding a methyl group at another position (R<sup>1</sup>) is detrimental to SERT activity (Lead-004).
- A dramatic shift in the R<sup>2</sup> substitution pattern (Lead-005) completely switches the selectivity from SERT to the NK1 receptor, demonstrating the scaffold's versatility.

- The 4-CF<sub>3</sub> substitution (Lead-003) improves potency but slightly reduces BBB permeability, a common trade-off that must be carefully balanced during lead optimization.

## Diagram 2: The CNS Drug Discovery Workflow



[Click to download full resolution via product page](#)

Caption: Iterative workflow integrating synthesis and biological/ADME screening.

## Conclusion

The **Morpholin-2-one** scaffold represents a highly valuable and versatile platform for the discovery of novel CNS-acting agents. Its inherent physicochemical properties are well-suited to address the formidable challenge of blood-brain barrier penetration. Supported by robust and efficient synthetic methodologies, this scaffold allows for the generation of diverse chemical libraries. By integrating the synthesis protocols with a carefully selected cascade of *in vitro* assays—from primary binding and functional activity to early permeability assessment—research teams can rapidly identify potent and brain-penetrant lead compounds, accelerating the journey toward new therapies for neurological and psychiatric disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions | MDPI [[mdpi.com](http://mdpi.com)]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. [apac.eurofinsdiscovery.com](http://apac.eurofinsdiscovery.com) [apac.eurofinsdiscovery.com]
- 11. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca<sup>2+</sup> Flux in T-Cell-Receptor-Activated T Cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. [bioassaysys.com](http://bioassaysys.com) [bioassaysys.com]
- To cite this document: BenchChem. [Application Notes & Protocols: The Morpholin-2-one Scaffold in CNS Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368128#application-of-morpholin-2-one-in-cns-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)